REACTION_CXSMILES
|
[N:1]1ON=C2C(C=O)=CC=CC=12.[CH3:12][O:13][C:14](=[O:19])[CH2:15][C:16]([CH3:18])=[O:17].N1CCCCC1.COC(=O)C(C(=O)C)=CC1C2C(=NON=2)C=CC=1.[CH3:44][N:45]([CH3:55])[CH2:46]COC(=O)/C=C(\N)/C>C1C=CC=CC=1.O1CCOCC1.C(O)(=O)C>[CH3:44][N:45]([CH3:55])[CH2:46][CH2:12][O:13][C:14](=[O:19])[CH2:15][C:16]([CH3:18])=[O:17].[NH3:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N=1ON=C2C1C=CC=C2C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CC(=O)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
2-acetyl-3-(2,1,3-benzoxadiazol-4-yl)-2-propenoic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C(=CC1=CC=CC2=NON=C21)C(C)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(CCOC(\C=C(\C)/N)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCOC(CC(=O)C)=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |